molecular formula C9H14N2 B13088220 N-Isopropyl-5-methylpyridin-2-amine

N-Isopropyl-5-methylpyridin-2-amine

Cat. No.: B13088220
M. Wt: 150.22 g/mol
InChI Key: MYDIXQALLUFZHE-UHFFFAOYSA-N
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Description

N-Isopropyl-5-methylpyridin-2-amine is an organic compound belonging to the class of amines It features a pyridine ring substituted with an isopropyl group at the nitrogen atom and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-methylpyridin-2-amine typically involves the alkylation of 5-methylpyridin-2-amine with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Isopropyl-5-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-5-methylpyridin-3-amine: Similar structure but with the isopropyl group at the 3-position.

    N-Isopropyl-6-methylpyridin-2-amine: Similar structure but with the methyl group at the 6-position.

    N-Isopropyl-5-ethylpyridin-2-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-Isopropyl-5-methylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isopropyl and methyl groups on the pyridine ring can result in distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-5-4-8(3)6-10-9/h4-7H,1-3H3,(H,10,11)

InChI Key

MYDIXQALLUFZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(C)C

Origin of Product

United States

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